REACTION_CXSMILES
|
[Mg].CCOCC.BrBr.ClC1C=CC(C[O:15][C:16]2[C:23]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=3)=[CH:22][CH:21]=[CH:20][C:17]=2[CH:18]=[O:19])=CC=1>C1C=CC=CC=1>[Cl:32][C:29]1[CH:30]=[CH:31][C:26]([CH2:25][O:24][C:23]2[C:16]([OH:15])=[C:17]([CH:20]=[CH:21][CH:22]=2)[CH:18]=[O:19])=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
2,3-bis-(4-chloro-benzyloxy)-benzaldehyde
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(COC2=C(C=O)C=CC=C2OCC2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated until the solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 36 hours
|
Duration
|
36 h
|
Type
|
FILTRATION
|
Details
|
a solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
TEMPERATURE
|
Details
|
After cool down
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
An off-white solid was obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent (63, 0.32 mg, 60%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(COC=2C(=C(C=O)C=CC2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |